REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][CH2:12][OH:13])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C1(C=CC(O)=CC=1)O>C(O)=O>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][CH:12]=[O:13])=[CH:8][CH:9]=1)([CH3:3])[CH3:2]
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Name
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|
Quantity
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50 g
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Type
|
reactant
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Smiles
|
C(C)(C)C1=CC=C(C=C1)C#CCO
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
is refluxed for 1 hour
|
Duration
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1 h
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=CC=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |